molecular formula C20H13FN2O2 B2432712 [1-(4-fluorophenyl)-1H-pyrazol-4-yl](1-hydroxy-2-naphthyl)methanone CAS No. 956961-82-3

[1-(4-fluorophenyl)-1H-pyrazol-4-yl](1-hydroxy-2-naphthyl)methanone

Cat. No. B2432712
CAS RN: 956961-82-3
M. Wt: 332.334
InChI Key: VZKIPPMFEHDGPW-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)-1H-pyrazol-4-ylmethanone” is a chemical compound with the molecular formula C20H13FN2O2. It has an average mass of 332.328 Da and a monoisotopic mass of 332.096100 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered. The preparation of this compound involved the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone involved chlorination and acylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone” include its molecular formula (C20H13FN2O2), average mass (332.328 Da), and monoisotopic mass (332.096100 Da) .

Scientific Research Applications

  • Synthesis and Biological Activity : A study by Jadhav et al. (2015) describes the synthesis of a series of compounds similar to the requested chemical, which includes (1-(4-(4-fluorophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)(2-hydroxyphenyl) methanone. These compounds were screened for their biological activity, demonstrating the potential of these chemicals in biological applications (R. Jadhav, A. Nikumbh, B. Karale, 2015).

  • Antimicrobial Properties : Gadakh et al. (2010) synthesized a series of fluorine-containing 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles. These compounds, including structures similar to the requested chemical, exhibited significant antibacterial activity against various bacterial strains, highlighting the potential of these compounds in antimicrobial research (Amol V. Gadakh, C. Pandit, S. S. Rindhe, B. Karale, 2010).

  • Antipsychotic Potential : A study by Wise et al. (1987) explored the antipsychotic-like profile of a compound similar to the requested chemical, specifically (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone. This research highlighted the potential application of these types of compounds in developing new antipsychotic agents (L D Wise, D E Butler, H A DeWald, et al., 1987).

  • Anticancer Evaluation : Gouhar and Raafat (2015) conducted research on the synthesis of a compound with a structure similar to the requested chemical, aiming to evaluate its potential as an anticancer agent. This study signifies the relevance of such compounds in cancer research (R. S. Gouhar, Eman M. Raafat, 2015).

  • Synthesis and Antifungal Activity : Lv et al. (2013) synthesized novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives. These compounds showed promising effects on antifungal activity, indicating potential applications in antifungal research (Hong-Shui Lv, Li-Ying Wang, Xiao‐Ling Ding, et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s plausible that the compound interacts with its targets in a manner similar to other aromatic compounds, potentially binding with high affinity to multiple receptors .

Biochemical Pathways

Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Future Directions

Indole derivatives, which include compounds similar to “1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]-(1-hydroxynaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2O2/c21-15-6-8-16(9-7-15)23-12-14(11-22-23)19(24)18-10-5-13-3-1-2-4-17(13)20(18)25/h1-12,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKIPPMFEHDGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)C3=CN(N=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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